molecular formula C15H18BrNO3 B14888635 tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No.: B14888635
M. Wt: 340.21 g/mol
InChI Key: BGDSLYXFMQOPRT-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a brominated benzoazepine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a ketone moiety at the 5-position of the azepine ring. This compound is structurally characterized by a seven-membered azepine ring fused to a benzene ring, with a bromine substituent at the 7-position. The tert-butyl group enhances steric protection, making the compound a stable intermediate in medicinal chemistry syntheses, particularly for antitrypanosomal agents and other bioactive molecules . Its bromine substituent enables further functionalization via cross-coupling reactions, positioning it as a versatile precursor in pharmaceutical development. Structural confirmation of analogous compounds has been achieved using NMR, mass spectrometry, and X-ray crystallography (via SHELX software) .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 7-bromo-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3

InChI Key

BGDSLYXFMQOPRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-1H-benzo[b]azepin-5-one and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The 7-bromo-1H-benzo[b]azepin-5-one is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield alcohols.

Scientific Research Applications

Tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related benzoazepine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Features Synthesis Method Applications/Notes References
tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (Target) 7-Br, 5-oxo, 1-tert-butyl carbamate Bromine enables cross-coupling; tert-butyl enhances stability Likely via cyclization and protection steps Intermediate for antitrypanosomal agents
tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-...azepine-1-carboxylate 7-Me, 8-CF₃, 5-oxo, 1-tert-butyl carbamate CF₃ group increases lipophilicity; methyl reduces reactivity Not detailed Potential pharmacokinetic optimization
N-(2-Aminoethyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetamide hydrochloride 1-acetamide side chain with aminoethyl group Bioactive side chain; antitrypanosomal activity Hydrolysis of tert-butyl precursor in TFA/CH₂Cl₂ Antitrypanosomal agent (IC₅₀ = 0.12 µM)
(E/Z)-2-[5-(Methoxyimino)-2-oxo-...azepin-1-yl]acetamide dihydrochloride 5-methoxyimino, acetamide-piperazine side chain Oxime improves conformational stability; high HPLC purity (93.7%) TFA-mediated deprotection Tested for antitrypanosomal activity
7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-...azepine-4-carboxylic acid methyl ester 7-Cl, 4-COOMe, 1-sulfonyl Sulfonyl group enhances acidity; chlorine directs electrophilic substitution Cyclization with KOtBu in toluene Intermediate in multistep synthesis

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

  • The 7-bromo substituent in the target compound facilitates Suzuki or Ullmann couplings, unlike the 7-methyl/8-CF₃ analog, which is electron-deficient and less reactive .
  • Chlorine (in ’s compound) and bromine (target) both act as leaving groups, but bromine’s larger atomic radius enhances nucleophilic displacement kinetics .

Functional Group Contributions tert-Butyl carbamate in the target and compounds serves as a transient protecting group, removed under acidic conditions (e.g., TFA) to yield bioactive amines . Methoxyimino () and acetamide-piperazine () side chains improve solubility and target binding in antitrypanosomal assays compared to the target’s bromine .

Synthetic Pathways

  • The target compound likely shares cyclization steps with ’s derivative (using bases like KOtBu), but diverges in subsequent bromination/protection .
  • compounds derive from tert-butyl precursors, emphasizing the utility of the target as a scaffold for side-chain diversification .

Research Findings

  • Antitrypanosomal activity is strongly influenced by side-chain modifications. For example, ’s 2p (IC₅₀ = 0.12 µM) outperforms non-functionalized benzoazepines, suggesting the target’s bromine could be replaced with bioactive amines for enhanced efficacy .
  • The 5-oxo moiety in all compared compounds is critical for maintaining ring conformation, as confirmed by NMR studies .

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